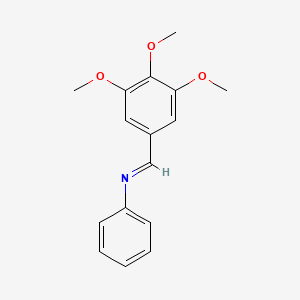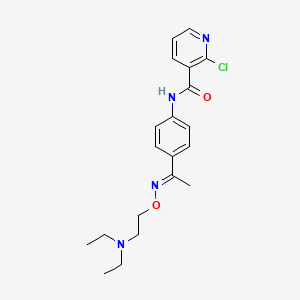
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime is a complex organic compound that features a combination of aromatic rings, amide, and oxime functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime typically involves multiple steps One common method starts with the preparation of acetophenone oxime, which is then functionalized with 2-chloronicotinamideThe reaction conditions often require the use of bases such as Li2CO3 and solvents that can stabilize the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitriles, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone oxime: Shares the oxime functional group but lacks the nicotinamide and diethylaminoethyl groups.
2-Chloronicotinamide: Contains the nicotinamide moiety but lacks the acetophenone and oxime groups.
Diethylaminoethyl derivatives: Compounds with the diethylaminoethyl group but different core structures.
Uniqueness
p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
38063-92-2 |
|---|---|
Formule moléculaire |
C20H25ClN4O2 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-chloro-N-[4-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H25ClN4O2/c1-4-25(5-2)13-14-27-24-15(3)16-8-10-17(11-9-16)23-20(26)18-7-6-12-22-19(18)21/h6-12H,4-5,13-14H2,1-3H3,(H,23,26)/b24-15+ |
Clé InChI |
NORZPLOJGNKPSU-BUVRLJJBSA-N |
SMILES isomérique |
CCN(CC)CCO/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
SMILES canonique |
CCN(CC)CCON=C(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


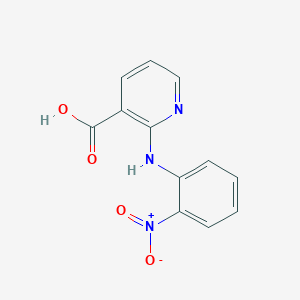

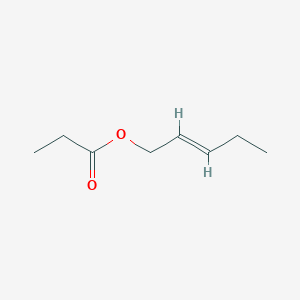

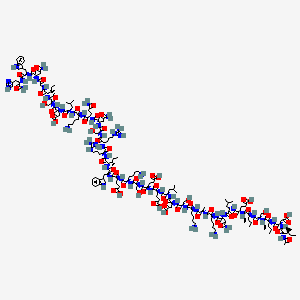
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
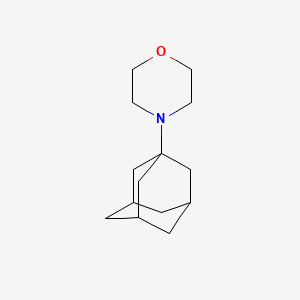


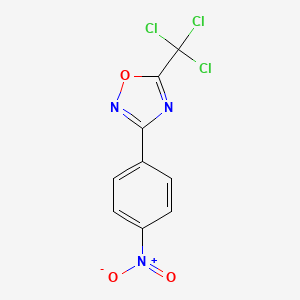
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
